1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411962
InChI: InChI=1S/C10H13N3S.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H
SMILES:
Molecular Formula: C10H14ClN3S
Molecular Weight: 243.76 g/mol

1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16411962

Molecular Formula: C10H14ClN3S

Molecular Weight: 243.76 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H14ClN3S
Molecular Weight 243.76 g/mol
IUPAC Name 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H13N3S.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H
Standard InChI Key WMGNBHNQRYCOEE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=CS2)C.Cl

Introduction

Synthesis

The synthesis of compounds like 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available reagents:

  • Formation of the Pyrazole Core:

    • Pyrazoles are generally synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    • In this case, the pyrazole nucleus is methylated at positions 1 and 3.

  • Introduction of the Thienylmethyl Group:

    • The thienylmethyl group is attached to the amine functionality of the pyrazole ring through nucleophilic substitution or reductive amination.

    • The reaction typically employs thiophene derivatives and formaldehyde or other alkylating agents under mild conditions.

Characterization Techniques

The compound can be characterized using various spectroscopic and analytical methods:

  • NMR Spectroscopy:

    • Proton (^1H) and Carbon (^13C) NMR provide insights into the chemical environment of the functional groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups like amines and thienyl rings.

  • X-ray Crystallography:

    • Determines the three-dimensional structure for confirmation of stereochemistry.

Biological Significance

Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of a thienyl group in this compound suggests potential bioactivity due to its ability to interact with biological targets.

Potential Applications:

  • Anti-inflammatory Agents: Pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer Properties: Structural analogs have shown cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: The sulfur atom in the thienyl group enhances interaction with microbial enzymes.

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